molecular formula C25H20N2O2 B11552500 4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl naphthalen-1-ylacetate

4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl naphthalen-1-ylacetate

Cat. No.: B11552500
M. Wt: 380.4 g/mol
InChI Key: UQGARSXOCBYUNE-NLRVBDNBSA-N
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Description

4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate is an organic compound that features a complex structure with both phenylhydrazine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate typically involves the condensation of 2-phenylhydrazine with an aldehyde or ketone, followed by esterification with naphthalene-1-acetic acid. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazine moiety can be oxidized to form azobenzene derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which 4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The phenylhydrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The naphthalene ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the phenylhydrazine moiety but lacks the naphthalene ring.

    Naphthalene-1-acetic acid: Contains the naphthalene ring but lacks the phenylhydrazine moiety.

    Phenylhydrazine: Contains the phenylhydrazine moiety but lacks the ester linkage and naphthalene ring.

Uniqueness

4-[(E)-(2-Phenylhydrazin-1-ylidene)methyl]phenyl 2-(naphthalen-1-yl)acetate is unique due to its combination of phenylhydrazine and naphthalene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-[(E)-(phenylhydrazinylidene)methyl]phenyl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C25H20N2O2/c28-25(17-21-9-6-8-20-7-4-5-12-24(20)21)29-23-15-13-19(14-16-23)18-26-27-22-10-2-1-3-11-22/h1-16,18,27H,17H2/b26-18+

InChI Key

UQGARSXOCBYUNE-NLRVBDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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